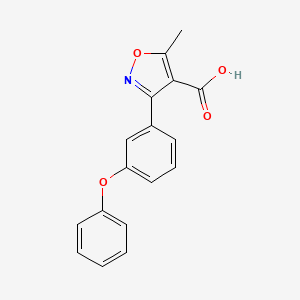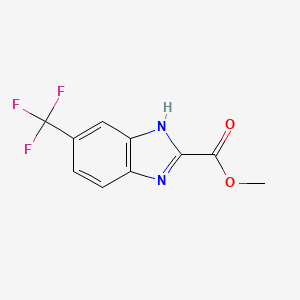
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H8Cl3NO3 and a molecular weight of 320.56 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trichlorobenzoyl chloride with methyl 3-amino-2-methylacrylate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired isoxazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Methyl 5-methyl-3-(2,4,6-trichlorophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: This compound has a thiophene ring instead of the trichlorophenyl group, leading to different chemical and biological properties.
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate: The presence of a fluorophenyl group instead of the trichlorophenyl group results in variations in reactivity and biological activity.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Propriétés
Formule moléculaire |
C12H8Cl3NO3 |
|---|---|
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
methyl 5-methyl-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8Cl3NO3/c1-5-9(12(17)18-2)11(16-19-5)10-7(14)3-6(13)4-8(10)15/h3-4H,1-2H3 |
Clé InChI |
SHYHLWKTUVOSAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13679685.png)
![6-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13679692.png)



![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)

![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)
![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
![4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679739.png)

![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)

